molecular formula C21H23N3O4 B7116227 N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide

N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide

Cat. No.: B7116227
M. Wt: 381.4 g/mol
InChI Key: MSLDLBKBFLEDSN-UHFFFAOYSA-N
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Description

N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide is a complex organic compound featuring a benzamide core linked to an imidazo[1,2-a]pyridine moiety and a dioxane ring

Properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-23(13-19-15-26-9-10-27-19)21(25)16-5-4-6-18(11-16)28-14-17-12-24-8-3-2-7-20(24)22-17/h2-8,11-12,19H,9-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLDLBKBFLEDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COCCO1)C(=O)C2=CC(=CC=C2)OCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety, using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction of the benzamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The dioxane ring can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block for synthesizing more complex molecules with potential applications in organic electronics and photonics.

Biology:

  • Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine:

  • Potential applications in drug development, especially for diseases where modulation of specific molecular pathways is beneficial.

Industry:

  • Utilized in the development of advanced materials, including polymers and coatings with specific functional properties.

Mechanism of Action

The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The benzamide group can enhance binding affinity and specificity, while the dioxane ring may improve solubility and bioavailability.

Comparison with Similar Compounds

    N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.

    N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-phenylbenzamide: Contains a phenyl group, potentially altering its binding properties and bioactivity.

Uniqueness:

  • The specific combination of the dioxane ring, imidazo[1,2-a]pyridine core, and benzamide linkage in N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide provides a unique structural framework that can be fine-tuned for various applications, making it a versatile compound in both research and industrial contexts.

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